![molecular formula C22H15NO2 B13807600 9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene](/img/structure/B13807600.png)
9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene: is an organic compound with the molecular formula C22H15NO2 and a molecular weight of 325.36 g/mol . It is characterized by the presence of an anthracene moiety substituted with a nitrophenyl group via an ethenyl linkage. This compound is known for its unique photophysical properties and has been studied for various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene typically involves a Wittig reaction. In this process, 9-anthraldehyde reacts with a ylide derived from triphenylbenzylphosphonium chloride to form the desired product . The reaction is carried out under anhydrous conditions, often using solvents like ethanol or chloroform, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene moiety, leading to the formation of anthraquinone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium dithionite.
Substitution: Electrophilic substitution reactions can occur at the anthracene ring, allowing for further functionalization of the compound.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium dithionite in aqueous solution.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9-[(E)-2-(4-Aminophenyl)ethenyl]anthracene.
Substitution: Halogenated anthracene derivatives.
Applications De Recherche Scientifique
Chemistry:
Photophysical Studies: The compound’s unique photophysical properties make it a subject of interest in the study of fluorescence and phosphorescence.
Organic Electronics: It is used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Biology and Medicine:
Fluorescent Probes: Due to its strong fluorescence, it is used as a fluorescent probe in biological imaging and diagnostic applications.
Drug Development: The compound’s structural framework is explored for the synthesis of potential therapeutic agents.
Industry:
Dyes and Pigments: It is used in the production of dyes and pigments due to its vibrant color and stability.
Sensors: The compound is employed in the development of chemical sensors for detecting various analytes.
Mécanisme D'action
The mechanism by which 9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene exerts its effects is primarily through its interaction with light. The compound absorbs light and undergoes electronic transitions, leading to fluorescence. This property is harnessed in various applications, such as imaging and sensing. The nitrophenyl group can also participate in electron transfer reactions, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
9,10-bis[(E)-2-(4-nitrophenyl)ethenyl]anthracene: This compound has two nitrophenyl groups, enhancing its photophysical properties and making it suitable for more advanced applications in organic electronics.
9-ethenylanthracene: Lacks the nitrophenyl group, resulting in different reactivity and photophysical characteristics.
Uniqueness: 9-[(E)-2-(4-Nitrophenyl)ethenyl]anthracene stands out due to the presence of both the anthracene and nitrophenyl moieties, which confer unique photophysical properties and reactivity. This combination makes it versatile for various applications, from organic electronics to biological imaging.
Propriétés
Formule moléculaire |
C22H15NO2 |
|---|---|
Poids moléculaire |
325.4 g/mol |
Nom IUPAC |
9-[(E)-2-(4-nitrophenyl)ethenyl]anthracene |
InChI |
InChI=1S/C22H15NO2/c24-23(25)19-12-9-16(10-13-19)11-14-22-20-7-3-1-5-17(20)15-18-6-2-4-8-21(18)22/h1-15H/b14-11+ |
Clé InChI |
UPYXQXXAUPVWFL-SDNWHVSQSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


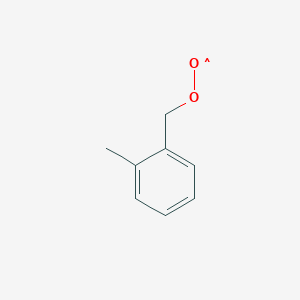
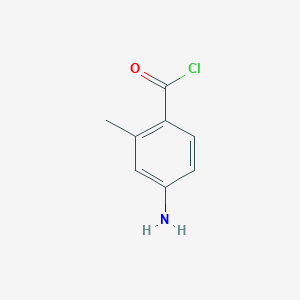
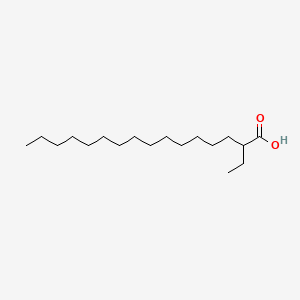
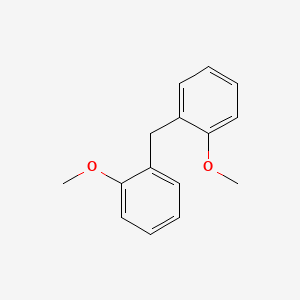
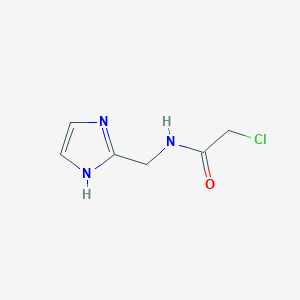
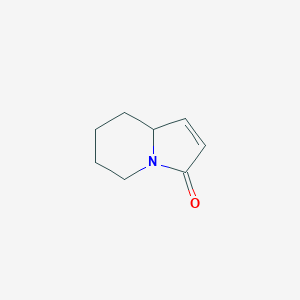
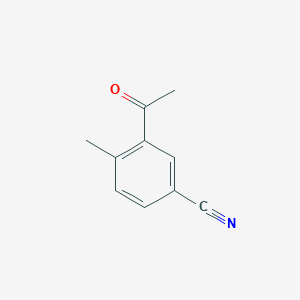
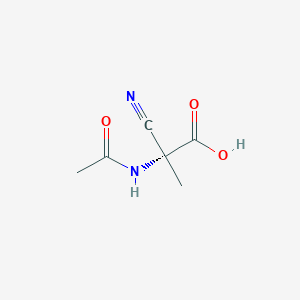
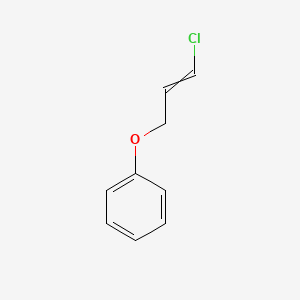

![ethyl (2Z)-2-cyano-2-[3-[(Z)-(3-ethyl-1,3-benzothiazol-2-ylidene)methyl]cyclohex-2-en-1-ylidene]acetate](/img/structure/B13807559.png)
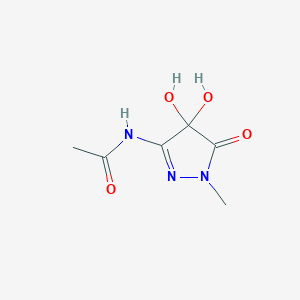
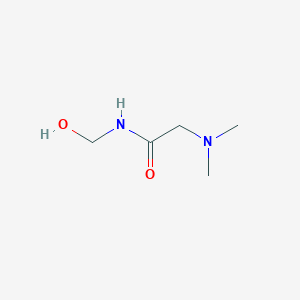
![1h-[1,3]Thiazino[3,4-a]benzimidazole](/img/structure/B13807572.png)
